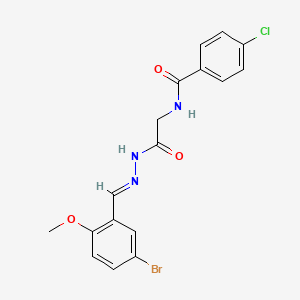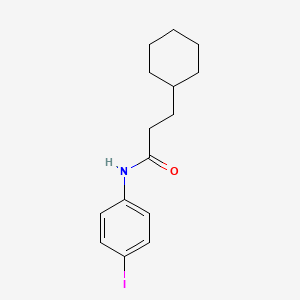
N-(2-(2-(5-Bromo-2-methoxybenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(5-Bromo-2-methoxybenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide is a complex organic compound with potential applications in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a chlorobenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(5-Bromo-2-methoxybenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the condensation of 5-bromo-2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(2-(2-(5-Bromo-2-methoxybenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The hydrazone moiety can be reduced to form hydrazines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Products may include 5-bromo-2-methoxybenzoic acid or 5-bromo-2-methoxybenzaldehyde.
Reduction: Products may include the corresponding hydrazine derivatives.
Substitution: Products depend on the nucleophile used, such as 5-amino-2-methoxybenzylidene derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of N-(2-(2-(5-Bromo-2-methoxybenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and methoxy groups may play a role in binding to active sites, while the hydrazone moiety could be involved in redox reactions or covalent modifications of target proteins.
類似化合物との比較
Similar Compounds
- N’-(5-Bromo-2-methoxybenzylidene)isonicotinohydrazide
- 2-(2-(5-Bromo-2-methoxybenzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide
- N’-(5-Bromo-2-methoxybenzylidene)octadecanohydrazide
Uniqueness
N-(2-(2-(5-Bromo-2-methoxybenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and binding properties. The combination of these functional groups makes it distinct from other similar compounds and may confer unique biological or chemical activities.
特性
分子式 |
C17H15BrClN3O3 |
|---|---|
分子量 |
424.7 g/mol |
IUPAC名 |
N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-chlorobenzamide |
InChI |
InChI=1S/C17H15BrClN3O3/c1-25-15-7-4-13(18)8-12(15)9-21-22-16(23)10-20-17(24)11-2-5-14(19)6-3-11/h2-9H,10H2,1H3,(H,20,24)(H,22,23)/b21-9+ |
InChIキー |
MUJJOMYWUBVIOM-ZVBGSRNCSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl |
正規SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-bromo-5-nitro-2-(2-toluidino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15015047.png)
![(3E)-N-(3-chloro-2-methylphenyl)-3-{2-[(2-iodophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15015055.png)
![2-Methoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B15015060.png)

![(Z)-2-cyano-1-{[(4-methylphenyl)carbonyl]amino}-2-(triphenylphosphonio)ethenethiolate](/img/structure/B15015085.png)
![2-(4-Bromobenzoyloxy)-5-[(E)-{[2-(3-bromophenoxy)acetamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B15015091.png)

![(2E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B15015097.png)
![4-[(E)-{2-[(5,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B15015103.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B15015112.png)
![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B15015115.png)
![Ethyl 2-[N-(3-methylphenyl)4-nitrobenzenesulfonamido]acetate](/img/structure/B15015123.png)
![4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B15015138.png)
![2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4,6-dinitrophenol)](/img/structure/B15015146.png)
